Nicotinic acid, (1-(4-pyridyl)ethylidene)hydrazide
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Overview
Description
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide is a chemical compound with a molecular formula of C12H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and pyridine-4-carboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-carbohydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an antitubercular agent.
Industry: Used in the synthesis of other heterocyclic compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s pyridine rings allow it to interact with nucleophilic sites on proteins, leading to potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-4-Pyridinylmethylene]isonicotinohydrazide
- N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 2-(2-(1-(4-substituted phenyl)ethylidene)hydrazinyl)-6-chloro-N’-(1-(4-substituted phenyl)ethylidene)pyridine-4-carbohydrazide
Uniqueness
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit significant biological activity. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-4-ylethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-10(11-4-7-14-8-5-11)16-17-13(18)12-3-2-6-15-9-12/h2-9H,1H3,(H,17,18)/b16-10+ |
InChI Key |
LGBILRGITBBGKO-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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